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Clinical CNS Efficacy at a Glance

The following table summarizes key intracranial efficacy data from pivotal clinical trials for major HER2

inhibitors.

Drug
(Regimen)

Trial Name
Patient
Population

Intracranial
ORR (iORR)

CNS
Progression-
Free Survival
(PFS)

Overall
Survival
(OS) in BM

Tucatinib (+

Trast, Cape)

HER2CLIMB

[1] [2]

Active/Untreated

BM

47.3% (in

active BM)

9.9 months

(median)

21.4

months
(median in

active BM)

Trastuzumab
Deruxtecan (T-
DXd)

DESTINY-

Breast12 [1]

Active BM 62.3%

(82.6% in
untreated)

17.3 months

(median)

Data

Immature

Trastuzumab
Deruxtecan (T-
DXd)

TUXEDO-1
[1]

Active BM 73.3% 14 months
(median)

-
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Drug
(Regimen)

Trial Name
Patient
Population

Intracranial
ORR (iORR)

CNS
Progression-
Free Survival
(PFS)

Overall
Survival
(OS) in BM

Trastuzumab
Deruxtecan (T-
DXd)

Real-World

(Italian) [3]

Mixed (including

active BM)

59.0% 15.6 months

(median iPFS)

77.9% (12-

month rate)

Neratinib (+
Cape)

TBCRC 022
(Cohort 3A)

[4]

Progressive BM,
no prior lapatinib

48.6% - -

Neratinib (+ T-

DM1)

TBCRC 022

(Cohort 4A)
[4]

Untreated BM 50.0% - -

Pyrotinib (+
Cape)

PERMEATE
[2]

BM, no prior
radiotherapy

74.6% - -

Pharmacokinetics and Target Engagement

Differences in clinical efficacy are rooted in the drugs' ability to reach and inhibit HER2 in the brain. A key

physiologically based pharmacokinetic (PBPK) modeling study provides mechanistic insights [5].

Parameter Tucatinib Neratinib Lapatinib

Unbound Brain
Concentration
(Css,ave,br)

14.5 nmol/L 0.68 nmol/L 16.8 nmol/L

In vitro IC50 for
HER2

6.9 nmol/L 5.6 nmol/L 109 nmol/L

Target Engagement
Ratio (TER) in normal
brain [5]

2.1 0.12 0.15
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Parameter Tucatinib Neratinib Lapatinib

Key Conclusion Achieves sufficient
HER2 inhibition even in

areas with an intact
blood-brain barrier.

Low brain
concentration limits

intracranial target
engagement.

Low potency limits target
engagement despite

moderate brain
penetration.

This diagram illustrates the PBPK modeling workflow used to generate the pharmacokinetic comparisons

above:

In Vitro Data

PBPK Model
(4-compartment brain)

Parameter Input

PK/PD Predictions

Mechanistic Simulation

Clinical Efficacy Insight

Interpretation

Click to download full resolution via product page

Safety and Tolerability Profile

Safety and tolerability are critical for treatment decisions. The most common adverse events (AEs) are

summarized below.
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Drug (Class)
Most Common High-
Grade AE

Other Notable AEs

Tucatinib (TKI) Diarrhea [2] Liver enzyme elevation, Palmar-plantar

erythrodysesthesia [6]

Neratinib (TKI) Diarrhea (≈25% Grade

3) [4]

-

Trastuzumab
Deruxtecan (ADC)

- Nausea, Fatigue, Myelosuppression, Interstitial

lung disease (ILD) [3]

Key Insights for Professionals

Tucatinib's Niche: The HER2CLIMB regimen is a cornerstone for patients with active brain
metastases, supported by a proven overall survival benefit [1] [2]. Real-world evidence confirms its
effectiveness even after prior T-DXd treatment [6].

Rising Role of T-DXd: T-DXd demonstrates remarkably high intracranial response rates, positioning
it as a powerful option. Its role is rapidly evolving from later to earlier lines of therapy [1] [3] [2].

Sequencing Considerations: The optimal sequence of these agents (e.g., T-DXd followed by
tucatinib, or vice versa) remains a key unanswered question in the field [4] [6]. Real-world data

shows that tucatinib is effective after T-DXd progression [6].
Mechanistic Underpinnings: Tucatinib's clinical efficacy is explained by its favorable

pharmacokinetic profile. It is a highly selective HER2 inhibitor with minimal inhibition of EGFR, which
is associated with reduced off-target toxicities like rash and diarrhea [5].

Experimental Methodology Overview

For the key studies cited, here are the core experimental designs:

HER2CLIMB Trial (Tucatinib): A randomized, double-blind, placebo-controlled phase 2 trial. Patients

had HER2+ MBC and received tucatinib/placebo + trastuzumab + capecitabine. A prespecified
subgroup included patients with brain metastases, including those with active lesions. CNS efficacy

was a secondary endpoint assessed using modified RANO-BM criteria [1] [2].
DESTINY-Breast12 (T-DXd): An open-label, single-arm phase 3b/4 trial. It enrolled patients with

HER2+ MBC, with a dedicated cohort for those with stable or active brain metastases at baseline.
The primary endpoint was PFS; intracranial efficacy was a key secondary endpoint [1].
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PBPK Modeling Study: This analysis used in vitro data (metabolism, plasma/brain tissue binding,

passive permeability, efflux transporter interactions) to build a whole-body PBPK model integrated
with a 4-compartment permeability-limited brain model. The model was verified against available

clinical PK data to predict unbound drug concentrations in the brain and calculate the Target
Engagement Ratio (TER) [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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